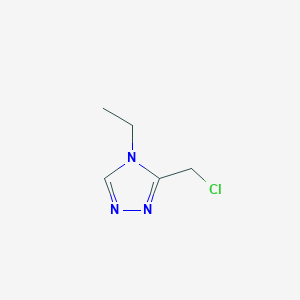

3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole

Description

The Foundational Role of 1,2,4-Triazoles in Heterocyclic Chemistry

First described by Bladin in 1885, the triazole carbon-nitrogen ring system has become a cornerstone in the synthesis of new chemical entities. ijsr.netnih.gov The 1,2,4-triazole (B32235) isomer, in particular, is a privileged scaffold in medicinal chemistry and agrochemistry due to its unique structural features. nih.govfrontiersin.org The stability of the triazole ring, combined with its capacity for hydrogen bonding and its dipole character, allows molecules containing this moiety to interact with high affinity at biological receptors. nih.gov

The aromaticity of the triazole nucleus is a primary reason for its stability. ijsr.net This stability makes the 1,2,4-triazole core a reliable building block in the design of more complex molecules. Its derivatives are integral to a wide array of therapeutic agents, including antifungal, antiviral, and anticancer drugs. nih.govresearchgate.netontosight.ai The versatility of the 1,2,4-triazole ring allows for the synthesis of diverse derivatives through various methods, such as the Pellizzari and Einhorn–Brunner reactions, or by starting from materials like thiosemicarbazide. wikipedia.org This synthetic accessibility has further cemented its foundational role in modern chemical research. frontiersin.org

Nuances of 1,2,4-Triazole Isomerism and Tautomerism in Context of Reactivity

Triazoles exist as two structural isomers: 1,2,3-triazoles and 1,2,4-triazoles. frontiersin.orgijsr.net The arrangement of the nitrogen atoms within the ring fundamentally influences the compound's properties and reactivity. Furthermore, the 1,2,4-triazole ring is subject to prototropic tautomerism, a phenomenon crucial for understanding its chemical behavior. researchgate.net

Unsubstituted 1,2,4-triazole can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. nih.govijsr.net Studies have indicated that the 1H tautomer is generally more stable than the 4H form. nih.govijsr.net The position of the substituent groups on the triazole ring can influence the tautomeric equilibrium. researchgate.net For instance, in substituted 3-chloro-1,2,4-triazoles, three tautomeric forms are possible: 3-chloro-1H-1,2,4-triazole, 3-chloro-4H-1,2,4-triazole, and 5-chloro-1H-1,2,4-triazole. ijsr.net The relative stability of these tautomers impacts the molecule's reactivity, as the position of the proton affects electron distribution and the availability of lone pairs on the nitrogen atoms for chemical reactions. researchgate.net This tautomeric behavior is a key consideration in the design and synthesis of targeted 1,2,4-triazole derivatives. researchgate.net

| Tautomer | General Structure | Relative Stability |

|---|---|---|

| 1H-1,2,4-triazole | Proton on N1 | More stable |

| 4H-1,2,4-triazole | Proton on N4 | Less stable |

Structural Significance of 3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole within Functionalized Triazoles

The compound this compound is a specific example of a functionalized triazole, where the substituents significantly direct its chemical utility. The presence of an ethyl group at the N4 position fixes the tautomeric form, preventing the proton shifts seen in unsubstituted or N1-substituted triazoles. This structural constraint is significant as it defines the molecule's reactivity profile.

The key functional group is the chloromethyl substituent at the C3 position. The chlorine atom, being a good leaving group, makes the adjacent methylene (B1212753) carbon an electrophilic center, highly susceptible to nucleophilic substitution reactions. This feature allows the this compound molecule to serve as a versatile building block for introducing the 4-ethyl-4H-1,2,4-triazol-3-yl)methyl moiety into larger, more complex structures. The strategic placement of the reactive chloromethyl group and the stabilizing ethyl group on the 4H-1,2,4-triazole core makes this compound a valuable intermediate in synthetic chemistry for creating novel functionalized molecules.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈ClN₃ |

| Molecular Weight | 145.59 g/mol |

| SMILES String | ClCC1=NN=CN1CC |

| InChI Key | ROUSMMRGVDTMNC-UHFFFAOYSA-N |

Data sourced from available chemical databases. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-4-ethyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3/c1-2-9-4-7-8-5(9)3-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUSMMRGVDTMNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 3 Chloromethyl 4 Ethyl 4h 1,2,4 Triazole and Analogous Derivatives

Core Synthetic Strategies for Constructing the 1,2,4-Triazole (B32235) Ring System

The formation of the 1,2,4-triazole ring is a foundational step in the synthesis of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole. Various strategies have been developed, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. These methods primarily involve the assembly of the five-membered ring from acyclic precursors through cyclization reactions.

Cycloaddition Reactions in the Formation of Triazole Rings

Cycloaddition reactions, particularly [3+2] cycloadditions, represent a powerful and versatile method for constructing the 1,2,4-triazole skeleton. researchgate.netmdpi.com In these reactions, a three-atom component (a 1,3-dipole) reacts with a two-atom component to form the five-membered heterocyclic ring.

One common approach involves the 1,3-dipolar cycloaddition of nitrile imines, which can be generated in situ from hydrazonoyl hydrochlorides. researchgate.net These reactive intermediates can then react with various dipolarophiles. For instance, the reaction of nitrile imines with carbodiimides or organo-cyanamide ions provides access to substituted amino-1,2,4-triazoles or 1,2,4-triazol-3-imines, respectively. researchgate.net

Another significant [3+2] cycloaddition strategy utilizes nitrile ylides, which can be trapped by diazonium salts in a copper-catalyzed three-component reaction. isres.org This method is noted for its mild conditions and operational simplicity, allowing for the synthesis of structurally diverse 1,2,4-triazoles. isres.org Photochemical methods have also been developed where triplet intermediates react with diazoalkanes to form azomethine ylides, which then undergo dipolar cycloaddition with nitriles to yield 1,2,4-triazoles. rsc.org

| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Hydrazonoyl hydrochlorides (Nitrile imines) | Carbodiimides | Triethylamine (Base) | 5-Amino-1,2,4-triazoles | researchgate.net |

| Nitrile Ylides | Diazonium salts | Copper catalyst | 1,3,5-Trisubstituted 1,2,4-triazoles | isres.org |

| Azodicarboxylates (via triplet intermediate) | Diazoalkanes/Nitriles | Photochemical | Substituted 1,2,4-triazoles | rsc.org |

| Hydrazonoyl chloride | Trifluoroacetonitrile (CF3CN) | Base | 5-Trifluoromethyl-1,2,4-triazoles | mdpi.com |

Condensation Pathways Involving Hydrazines and Related Precursors

Classical condensation reactions are a cornerstone of 1,2,4-triazole synthesis. These methods typically involve the reaction of hydrazine (B178648) or its derivatives with compounds containing two adjacent electrophilic centers.

The Einhorn–Brunner reaction describes the synthesis of 1,2,4-triazoles through the condensation of hydrazines or monosubstituted hydrazines with diacylamines. scispace.com A related and widely used method is the Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide. scispace.com For example, the reaction of formamide (B127407) and hydrazine hydrochloride can yield the parent 1,2,4-triazole. scispace.com Microwave irradiation has been shown to facilitate the catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide, demonstrating excellent functional group tolerance. organic-chemistry.org

Hydrazones also serve as valuable precursors. frontiersin.orgnih.gov In a metal-free, aerobic oxidative process, hydrazones can react with various amines in a cascade reaction involving C-H functionalization and the formation of C-N bonds to yield 1,2,4-triazole scaffolds in high yields. isres.org

Synthesis via Thiosemicarbazide and Amidine Intermediates

Thiosemicarbazides are versatile building blocks for heterocyclic synthesis, particularly for 1,2,4-triazole-3-thiones. researchgate.netdergipark.org.tr The general route involves the reaction of a hydrazide with an isothiocyanate to form an acylthiosemicarbazide intermediate. dergipark.org.tr This intermediate then undergoes cyclization, typically under basic conditions (e.g., sodium hydroxide), to yield the 4,5-disubstituted-4H-1,2,4-triazole-3-thione ring. dergipark.org.trmdpi.com The thione group can be subsequently removed or converted to other functional groups if desired.

Amidine-based syntheses provide another direct route to the 1,2,4-triazole core. organic-chemistry.org Amidines or related amidrazones can be cyclized with various one-carbon sources. For example, a copper-catalyzed system using oxygen as the oxidant can produce 1,3-disubstituted 1,2,4-triazoles from amidines and sources like DMF or trialkylamines. isres.org Furthermore, amidrazones can undergo oxidative cyclization with aldehydes, catalyzed by ceric ammonium (B1175870) nitrate (B79036) in a green solvent like polyethylene (B3416737) glycol, to form 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org

Regioselective N-Alkylation for Precise N4-Ethyl Functionalization

For a compound like this compound, the introduction of the ethyl group specifically at the N4 position is a critical challenge. The unsubstituted 1,2,4-triazole ring has two nucleophilic nitrogen atoms (N1 and N4), and alkylation often results in a mixture of N1- and N4-substituted isomers. researchgate.net Achieving high regioselectivity is therefore essential for an efficient synthesis.

Controlled Direct N-Alkylation of 1,2,4-Triazole Anions

The most common strategy for N-alkylation involves the deprotonation of the 1,2,4-triazole N-H proton with a base to form a triazole anion, which then acts as a nucleophile in a reaction with an alkylating agent (e.g., ethyl iodide or ethyl tosylate). The choice of base, solvent, and reaction conditions can significantly influence the ratio of N1 to N4 alkylation.

Studies have shown that the use of specific bases can favor one isomer over the other. For instance, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in a solvent like THF has been reported to yield N1 and N4 isomers with a consistent regioselectivity of approximately 90:10 in favor of the N1 isomer. researchgate.net In contrast, alkylation of S-substituted 1,2,4-triazoles often shows a preference for attack at N1 or N2. nih.gov Achieving N4 selectivity often requires a different strategic approach, sometimes involving protecting groups or starting with a pre-functionalized triazole precursor where the N4 position is the most reactive site. For example, starting with a 1-substituted-1,2,4-triazole allows for subsequent alkylation to occur exclusively at the N4 position to form a quaternary 1,4-disubstituted-1,2,4-triazolium salt. researchgate.net

| Factor | Observation | Predominant Isomer (if specified) | Reference |

|---|---|---|---|

| Base | DBU in THF with alkyl halides | N1 (~90%) | researchgate.net |

| Base/Solvent | NaH in THF | Often N1 selective for indazoles, depends on substituents | beilstein-journals.org |

| Substrate | Alkylation of S-substituted 1,2,4-triazoles | N1 and N2 isomers often formed | nih.gov |

| Catalyst | TfOH with diazo compounds (for indazoles) | N2 selective | rsc.org |

Mechanistic Principles Governing Regioselectivity in N-Alkylation (e.g., Ion Pairing, Organocatalysis)

The regiochemical outcome of the N-alkylation of 1,2,4-triazole anions is governed by a complex interplay of electronic and steric factors, as well as the nature of the counter-ion (ion pairing). beilstein-journals.org

Electronic and Steric Effects: The N1 and N4 positions of the triazole anion have different electronic densities and are subject to different steric environments, especially in substituted triazoles. The N1 position is generally considered more nucleophilic but can be more sterically hindered depending on the substituents at C3 and C5. Alkylation at the less hindered nitrogen is often favored. nih.gov

Ion Pairing: The nature of the cation resulting from the base used for deprotonation (e.g., Na+, K+, or a bulky organic cation like [DBUH]+) and its interaction with the triazole anion can influence which nitrogen atom is more available for alkylation. A tightly bound ion pair might sterically block one nitrogen atom, directing the alkylating agent to the other. The choice of solvent is critical here, as polar aprotic solvents can solvate the cation, leading to a "freer" anion and potentially different regioselectivity compared to nonpolar solvents.

Organocatalysis: While less documented for simple 1,2,4-triazole alkylation compared to other heterocyclic systems, organocatalysis represents an emerging strategy for controlling regioselectivity. nih.gov Organocatalysts can activate the substrate or the reagent through non-covalent interactions (e.g., hydrogen bonding), creating a specific transition state that favors one regioisomeric product over another. For related azoles, acid catalysis has been shown to direct alkylation with diazo compounds, offering a metal-free approach to achieving high regioselectivity. rsc.org This suggests that similar principles could be applied to control the N4-alkylation of 1,2,4-triazoles.

Catalytic Approaches for Selective N-Functionalization

The selective introduction of an ethyl group at the N4 position of a 3-substituted-1,2,4-triazole is a significant synthetic challenge due to the presence of multiple nucleophilic nitrogen atoms (N1, N2, and N4). The regioselectivity of N-alkylation is influenced by a variety of factors, including the nature of the substituent on the triazole ring, the alkylating agent, the base employed, and the solvent system.

In the case of S-protected 1,2,4-triazoles, alkylation with various agents has been shown to yield N1 and N2 isomers, with the N2 alkylated products being preferentially formed. nih.govnih.gov For instance, the reaction of 3-benzylsufanyl-5-(1H-indolyl)-1,2,4-triazole with dibromomethane (B42720) in the presence of potassium carbonate in acetone (B3395972) resulted in a mixture of bis(triazolyl)methane isomers, with the N1-CH2-N2 linked product being the major isomer due to steric effects. researchgate.net When 1,3-dibromopropane (B121459) was used as the alkylating agent, products resulting from alkylation at the N2 position were observed. researchgate.net

While specific catalytic systems for the exclusive N4-ethylation of a 3-(chloromethyl)-4H-1,2,4-triazole precursor are not extensively documented, the principles of regioselective N-alkylation can be applied. The choice of a bulky substituent at the C3 position may sterically hinder the N1 and N2 positions, thereby favoring alkylation at the N4 position. Furthermore, the use of specific solvent and base combinations can influence the tautomeric equilibrium of the triazole ring and, consequently, the site of alkylation. Phase-transfer catalysis (PTC) is a powerful technique for the alkylation of heterocycles and could potentially be optimized to favor N4-alkylation through the careful selection of the catalyst, solvent, and base.

Table 1: Influence of Reaction Conditions on the Regioselectivity of N-Alkylation of S-Substituted 1,2,4-Triazoles

| Alkylating Agent | Base | Solvent | Observed Regioselectivity | Reference |

|---|---|---|---|---|

| Dibromomethane | K₂CO₃ | Acetone | Mixture of N1-CH₂-N1, N1-CH₂-N2, and N2-CH₂-N2 isomers; N1-CH₂-N2 is major. | researchgate.net |

| 1,3-Dibromopropane | K₂CO₃ | Acetone | Alkylation at N2 position observed. | researchgate.net |

Introduction of the C3-Chloromethyl Moiety

The introduction of the chloromethyl group at the C3 position of the 1,2,4-triazole ring is a key step in the synthesis of the target compound. This can be achieved through various synthetic routes, each with its own advantages and challenges.

A common and effective strategy for the synthesis of 3-(chloromethyl)-1,2,4-triazole derivatives is the chlorination of the corresponding 3-(hydroxymethyl) precursors. This transformation can be readily achieved using standard chlorinating agents. A well-documented method involves the use of thionyl chloride (SOCl₂). prepchem.com

For example, the synthesis of 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride was accomplished by treating 3-hydroxymethyl-1-methyl-1H-1,2,4-triazole with thionyl chloride. The reaction is typically carried out by gradually adding the hydroxymethyl triazole to thionyl chloride at a low temperature (e.g., 0 °C) followed by refluxing the mixture for a few hours. prepchem.com This method is generally high-yielding and provides the desired product in good purity after crystallization.

Table 2: Representative Chlorination of a Hydroxymethyl-1,2,4-triazole

| Reactant | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Hydroxymethyl-1-methyl-1H-1,2,4-triazole | Thionyl chloride | 0 °C to reflux, 3 hours | 3-Chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride | prepchem.com |

The direct chlorination of a methyl group at the C3 position of a 4-ethyl-4H-1,2,4-triazole would involve a free-radical halogenation mechanism. This approach is generally challenging for heterocyclic systems due to the high reactivity of the heteroaromatic ring itself towards radicals, which can lead to a mixture of products and low yields of the desired compound.

Specific literature detailing the successful direct radical chlorination of a 3-methyl-4-ethyl-4H-1,2,4-triazole is scarce. The triazole ring can be susceptible to attack by radical species, and the C-H bonds of the N-ethyl group could also be sites for halogenation, further complicating the reaction. Therefore, this is not a commonly employed strategy for the synthesis of 3-(chloromethyl)-1,2,4-triazoles.

Achieving site-specific C-halogenation on a substituted 1,2,4-triazole ring is a significant methodological challenge. The electronic nature of the 1,2,4-triazole ring, with its electron-rich nitrogen atoms and electron-deficient carbon atoms, dictates its reactivity towards electrophilic and radical species.

Direct halogenation of the triazole ring itself typically occurs at the C3 and C5 positions, which are the most electron-rich carbon atoms. The graduated reactivity of halogens in nucleophilic substitution reactions on halogenated 1,2,4-triazole nucleoside analogues has been observed, with the halogen at C5 being the most reactive. researchgate.net This inherent reactivity of the triazole ring makes it difficult to selectively halogenate a substituent, such as a methyl group at the C3 position, without concurrent or preferential halogenation of the ring itself.

Furthermore, the presence of multiple C-H bonds in a molecule like 3-methyl-4-ethyl-4H-1,2,4-triazole (at the C3-methyl, N4-ethyl, and potentially C5 position) presents a challenge for selectivity in radical halogenation reactions. Controlling the reaction conditions to favor the desired C-H bond activation over others is often difficult to achieve.

Contemporary and Sustainable Synthetic Innovations

In recent years, there has been a significant drive towards the development of more efficient and environmentally friendly synthetic methodologies. Microwave-assisted synthesis has emerged as a powerful tool in this regard, offering numerous advantages over conventional heating methods.

Microwave irradiation has been successfully employed to accelerate a wide range of organic reactions, including the synthesis of 1,2,4-triazole derivatives. nih.govpnrjournal.comnih.govresearchgate.netscipublications.com The use of microwave heating can lead to dramatic reductions in reaction times, increased product yields, and often cleaner reaction profiles with fewer side products.

For the synthesis of 1,2,4-triazoles, microwave-assisted methods have been reported for various key steps, including the cyclization to form the triazole ring and subsequent N-alkylation. nih.govpnrjournal.comresearchgate.net For instance, the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide has been achieved in high yields within minutes under microwave irradiation, whereas conventional methods require several hours of heating. nih.gov Similarly, the synthesis of Schiff's bases of 1,2,4-triazole-3-thiol with substituted benzaldehydes was accomplished in 5-10 minutes under microwave irradiation, with improved yields compared to conventional heating. rjptonline.org

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield (Conventional) | Yield (Microwave) | Reference |

|---|---|---|---|---|---|

| Synthesis of 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives | 290 minutes | 10-25 minutes | 78% | 97% | nih.gov |

| Synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives | Several hours | 33-90 seconds | - | 82% | rsc.org |

| Synthesis of Piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives | 27 hours | 30 minutes | - | 96% | nih.gov |

| Synthesis of 1,2,3-triazole derivatives via click reaction | 8 hours | 12 minutes | - | Higher yields | ias.ac.in |

Development of One-Pot and Multicomponent Reaction Sequences

One notable advancement is the one-pot, three-component synthesis of substituted 1,2,4-triazoles from primary amines and acyl hydrazides. researchgate.net This methodology provides a versatile and efficient route to a variety of 1,2,4-triazole derivatives. While a specific example for the direct synthesis of this compound using this method is not prominently documented in publicly available research, the general applicability of this approach to a wide range of substituted primary amines and acyl hydrazides suggests its potential for adaptation. researchgate.net

Another significant development is a one-pot, two-step procedure for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles involving the reaction of amidines, carboxylic acids, and hydrazines. nih.gov This method utilizes standard peptide coupling reagents and proceeds under mild conditions, making it suitable for combinatorial chemistry and the generation of large compound libraries. nih.gov The versatility of this approach allows for the introduction of diverse substituents on the triazole ring, which could potentially be adapted for the synthesis of compounds analogous to this compound.

More recently, metal-free, multi-component reactions have gained traction for the synthesis of highly functionalized triazoles. For instance, a facile and efficient strategy for the assembly of 3-trifluoromethyl-1,2,4-triazoles has been developed through a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) as a C1 source. frontiersin.org This reaction features a broad substrate scope, high efficiency, and scalability. frontiersin.org The principles of this type of reaction, where different components are brought together to construct the heterocyclic core in a single pot, are highly relevant to the sophisticated synthesis of other substituted triazoles.

The following table summarizes the key aspects of these advanced synthetic methodologies for analogous 1,2,4-triazole derivatives.

| Methodology | Reactants | Key Features | Potential for Analogous Synthesis |

| Three-Component Synthesis | Primary Amines, Acyl Hydrazides | Efficient, wide range of substrates | High |

| One-Pot, Two-Step Procedure | Amidines, Carboxylic Acids, Hydrazines | Mild conditions, suitable for combinatorial chemistry | High |

| Metal-Free Multi-Component Reaction | Trifluoroacetimidoyl Chlorides, Hydrazine Hydrate, C1 Source | High efficiency, scalability, metal-free | Moderate to High |

While a specific, detailed one-pot or multicomponent reaction protocol for the direct synthesis of this compound from simple precursors remains to be extensively documented in peer-reviewed literature, the principles established by these sophisticated methodologies for analogous compounds provide a clear and promising path for future synthetic explorations. The continued development of such elegant and efficient reaction sequences is crucial for advancing the field of heterocyclic chemistry and enabling the rapid discovery of new functional molecules.

Exploration of Chemical Reactivity and Transformational Pathways of 3 Chloromethyl 4 Ethyl 4h 1,2,4 Triazole

Nucleophilic Displacement Reactions at the Chloromethyl Group

The most prominent feature of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole's reactivity is the susceptibility of the chloromethyl group to nucleophilic substitution. The chlorine atom, being a good leaving group, is readily displaced by a wide array of nucleophiles. This reactivity is the cornerstone of its utility in synthetic chemistry, allowing for the introduction of diverse functionalities.

Reactivity with Various Heteroatom-Based Nucleophiles

The chloromethyl group readily reacts with nucleophiles centered on heteroatoms such as nitrogen, oxygen, and sulfur. These reactions typically proceed via an SN2 mechanism, leading to the formation of a new bond between the methylene (B1212753) carbon and the nucleophilic atom.

Common nucleophiles include amines, thiols, and alkoxides, which result in the corresponding aminomethyl, thiomethyl, and alkoxymethyl derivatives. For instance, reaction with amines furnishes secondary amines, while reaction with thiols or their corresponding thiolates yields thioethers. Similarly, alkoxides or phenoxides can be employed to generate ether linkages. The efficiency of these reactions is often enhanced by the use of a base to deprotonate the nucleophile, thereby increasing its nucleophilicity.

Table 1: Examples of Nucleophilic Displacement Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Primary or Secondary Amine | Substituted Aminomethyl-triazole |

| Thiol | Thiophenol, Alkyl Mercaptan | Thioether |

| Alkoxide | Sodium Methoxide | Alkoxymethyl-triazole |

| Azide | Sodium Azide | Azidomethyl-triazole |

| Thiocyanate (B1210189) | Potassium Thiocyanate | Thiocyanatomethyl-triazole |

Synthetic Utility in Generating Diverse Functionalized Conjugates

The facility of nucleophilic displacement at the chloromethyl position makes this compound a valuable building block for the synthesis of a wide range of functionalized molecules. This synthetic versatility is exploited in the creation of compounds with potential applications in medicinal chemistry and materials science.

By selecting the appropriate nucleophile, a vast library of derivatives can be accessed. For example, reaction with a complex amine can append a biologically active scaffold to the triazole ring. Similarly, the introduction of a thiol-containing moiety can be used to attach the triazole to a surface or a polymer. This modular approach allows for the systematic modification of the parent compound to fine-tune its physical, chemical, and biological properties. The resulting conjugates often exhibit a combination of the properties of the triazole core and the newly introduced functional group.

Intrinsic Reactivity of the 1,2,4-Triazole (B32235) Core

The 1,2,4-triazole ring is an aromatic heterocycle with three nitrogen atoms, which significantly influences its reactivity. The presence of these electronegative atoms makes the carbon atoms in the ring electron-deficient.

Analysis of Electrophilic Substitution Reactivity on the Ring

Due to the electron-deficient nature of the carbon atoms, the 1,2,4-triazole ring is generally resistant to electrophilic aromatic substitution. The high electron density resides on the nitrogen atoms, making them the primary sites for electrophilic attack. chemicalbook.com Protonation, for example, readily occurs at a ring nitrogen. chemicalbook.com However, direct electrophilic substitution on the ring carbons is challenging and typically requires harsh reaction conditions or the presence of strongly activating substituents, which are absent in this compound.

Nucleophilic Attack Patterns on Ring Carbon Atoms

The carbon atoms of the 1,2,4-triazole ring are π-deficient and, therefore, susceptible to nucleophilic attack, particularly under forcing conditions or when the ring is activated by quaternization. chemicalbook.com The C3 and C5 positions are the most electron-deficient and thus the most likely sites for nucleophilic substitution, should a suitable leaving group be present at one of these positions. chemicalbook.com In the case of this compound, the primary site of nucleophilic attack is overwhelmingly the chloromethyl group due to the lability of the chlorine atom as a leaving group. Direct nucleophilic attack on the ring carbons of this specific molecule is not a commonly observed reaction pathway under typical synthetic conditions.

Intramolecular and Intermolecular Cyclization Reactions Leading to Fused Heterocycles

The presence of the reactive chloromethyl group ortho to a ring nitrogen atom provides a scaffold for the construction of fused heterocyclic systems through cyclization reactions. These reactions can be either intramolecular or intermolecular in nature and lead to the formation of bicyclic structures containing the 1,2,4-triazole ring.

Intramolecular cyclization can occur if a nucleophilic center is introduced at the C5 position or on the N-ethyl group, which can then displace the chlorine atom of the chloromethyl group. More commonly, this compound can participate in intermolecular cyclization reactions. For example, reaction with a binucleophilic reagent can lead to the formation of a new ring fused to the triazole core. A common strategy involves the reaction with a species containing both a thiol and an amine group, which can lead to the formation of thiazolo[3,2-b] chemicalbook.commdpi.comtriazole derivatives. researchgate.net These fused systems are of interest due to their prevalence in biologically active molecules.

Table 2: Examples of Fused Heterocycles from 1,2,4-Triazole Derivatives

| Reactant | Resulting Fused System |

|---|---|

| 4H-1,2,4-triazole-3-thiols with chloroethynylphosphonates | 6-(dialkoxyphosphoryl)-3H-thiazolo[3,2-b] chemicalbook.commdpi.comtriazol-7-ium chlorides researchgate.net |

| 2-aminothiazoles with O-mesitylenesulfonylhydroxylamine | Thiazolo[3,2-b]-s-triazoles researchgate.net |

| Acylthiosemicarbazides (intramolecular) | 1,2,4-triazole-3-thiones researchgate.net |

Advanced Oxidation and Reduction Chemistry of Triazole Frameworks

The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms. Its aromaticity, conferred by the delocalization of six π-electrons, renders the ring system relatively stable and resistant to common oxidizing and reducing conditions. nih.gov This stability is often observed in reactions where functional groups attached to the triazole core are modified while the ring itself remains intact.

Reduction Chemistry: The 1,2,4-triazole framework is generally resistant to mild reducing agents. For instance, studies on related triazole structures have shown that ester functionalities on the ring can be selectively reduced using sodium borohydride (B1222165) (NaBH₄) without affecting the integrity of the heterocyclic core. mdpi.comsemanticscholar.orgnih.gov This highlights the stability of the triazole ring in comparison to other reducible functional groups.

Oxidation Chemistry: The triazole ring is also notably stable towards oxidation, in part because many synthetic routes to 1,2,4-triazoles involve oxidative cyclization or aromatization steps. isres.org This inherent stability means that advanced or highly reactive oxidizing agents are typically required to induce a transformation of the ring itself. One documented example of advanced oxidation involves the reaction of a substituted 1,2,4-triazole with superoxide (B77818) anion (O₂⁻), which resulted in a chemiluminescent oxidative degradation pathway. researchgate.net This type of reactivity is distinct from standard laboratory oxidations and highlights a potential pathway for the transformation of the triazole framework under specific, highly reactive conditions.

The following table summarizes the general redox reactivity of the 1,2,4-triazole framework, as inferred from studies on related compounds.

| Reaction Type | Reagent/Condition | Effect on Triazole Framework | Finding |

| Reduction | Sodium Borohydride (NaBH₄) | Ring remains intact | Selectively reduces susceptible substituents (e.g., esters) without affecting the triazole core. mdpi.comsemanticscholar.org |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Ring saturation | Can lead to the formation of dihydro- or tetrahydro-1,2,4-triazole derivatives under forcing conditions. |

| Oxidation | Superoxide Anion (O₂⁻) | Ring oxidation/degradation | Can induce chemiluminescence, indicating an oxidative transformation of the triazole ring system. researchgate.net |

Elucidating the Role of the Chloromethyl Group as a Versatile Leaving Group

The primary site of reactivity in this compound is the chloromethyl group (-CH₂Cl). This functional group acts as a potent electrophile, making the molecule a valuable intermediate for introducing the 4-ethyl-4H-1,2,4-triazol-3-ylmethyl moiety into other structures. The reactivity stems from the polarization of the carbon-chlorine bond, where the high electronegativity of the chlorine atom renders the adjacent methylene carbon electron-deficient and highly susceptible to nucleophilic attack. ontosight.ai

The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The triazole ring, being an electron-rich heterocyclic system, enhances the reactivity of the adjacent chloromethyl group in a manner analogous to benzylic or allylic halides. nih.gov In this mechanism, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the chloride ion, which functions as an effective leaving group. The efficiency of this displacement is a key feature of the molecule's synthetic utility. While chlorine is a good leaving group, related compounds with a bromomethyl group are even more reactive due to the superior leaving group ability of bromide.

This reactivity allows for the facile formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. A wide array of nucleophiles can be employed to displace the chloride, making this compound a versatile building block in organic synthesis. For example, it can be used to alkylate amines, phenols, thiols, and other heterocyclic systems, such as pyrazoles. researchgate.net

The table below details the expected outcomes of SN2 reactions with various nucleophiles.

| Nucleophile Class | Example Nucleophile | Reagent Example | Product Structure | Synthetic Utility |

| N-Nucleophile | Primary/Secondary Amine | R₂NH | Synthesis of substituted amines and potential bioactive molecules. | |

| N-Nucleophile | Azide Ion | Sodium Azide (NaN₃) | Precursor for triazole-methylamines (via reduction) or for use in click chemistry. | |

| N-Nucleophile | Heterocycle (e.g., Imidazole) | Imidazole | Creation of linked heterocyclic systems for pharmaceutical or materials science applications. | |

| O-Nucleophile | Alkoxide/Phenoxide | Sodium Phenoxide (NaOPh) | Formation of ether linkages, connecting the triazole moiety to other scaffolds. | |

| O-Nucleophile | Carboxylate | Sodium Acetate (CH₃COONa) | Synthesis of ester derivatives, which can be subsequently hydrolyzed to alcohols. | |

| S-Nucleophile | Thiolate | Sodium Thiophenoxide (NaSPh) | Formation of thioethers, widely used in medicinal chemistry. | |

| S-Nucleophile | Thiocyanate Ion | Potassium Thiocyanate (KSCN) | Precursor for synthesizing thiols or other sulfur-containing heterocycles. |

Fundamental Mechanistic Investigations in 3 Chloromethyl 4 Ethyl 4h 1,2,4 Triazole Chemistry

Detailed Reaction Mechanisms Governing Triazole Functionalization

The functionalization of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole primarily occurs at the chloromethyl group via nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent 1,2,4-triazole (B32235) ring enhances the electrophilicity of the methylene (B1212753) carbon, making it susceptible to attack by a wide range of nucleophiles.

The generally accepted mechanism for this transformation is a bimolecular nucleophilic substitution (S(_N)2) reaction. In this process, a nucleophile directly attacks the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion in a single, concerted step. The reaction rate is dependent on the concentration of both the triazole substrate and the incoming nucleophile.

For example, the reaction with amines, thiols, or alkoxides would proceed through a transition state where the nucleophile is forming a new bond to the carbon while the carbon-chlorine bond is simultaneously breaking. The stereochemistry at the carbon atom, if it were chiral, would be inverted during this process.

Beyond the chloromethyl group, the triazole ring itself can undergo functionalization, although this is less common for an already N-substituted triazole like this compound. In related 1,2,4-triazole systems, direct C-H functionalization at the C5 position can be achieved through metalation using strong bases, followed by quenching with an electrophile. acs.org For instance, the use of TMP-zinc or -magnesium bases (where TMP = 2,2,6,6-tetramethylpiperidyl) has been shown to be effective for the regioselective metalation and subsequent functionalization of N-alkylated 1,2,4-triazoles. acs.org

Understanding the Origins of Regioselectivity in N-Alkylation and C-Functionalization

While this compound is already alkylated at the N4 position, understanding the regioselectivity of alkylation is fundamental to the broader chemistry of 1,2,4-triazoles. When an unsubstituted or monosubstituted 1,2,4-triazole undergoes alkylation, a mixture of isomers can be formed due to the presence of multiple nitrogen atoms that can act as nucleophiles.

In the case of S-substituted 1,2,4-triazoles, alkylation can occur at the N1 or N2 positions. nih.govnih.gov Studies on such systems have shown that the regioselectivity is influenced by several factors:

Steric Effects: Bulky substituents on the triazole ring or the alkylating agent can hinder attack at certain positions, favoring alkylation at the more sterically accessible nitrogen atom. nih.govnih.gov

Electronic Effects: The electronic properties of the substituents on the triazole ring can influence the nucleophilicity of the different nitrogen atoms.

Reaction Conditions: The choice of solvent, base, and temperature can also play a significant role in determining the ratio of N-alkylated isomers. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting and explaining the regioselectivity of these reactions. mdpi.com By calculating the energies of the possible intermediates and transition states, researchers can determine the most likely reaction pathway and predict the major product. For instance, theoretical studies on related heterocyclic systems have been used to rationalize the observed regioselectivity in N-alkylation reactions. mdpi.com

For C-functionalization, as mentioned earlier, the use of directed metalating groups and specific organometallic bases can achieve high regioselectivity. The choice of the base is critical in deprotonating a specific carbon atom on the triazole ring, leading to a single constitutional isomer upon reaction with an electrophile. acs.org

Kinetic and Thermodynamic Analyses of Reaction Pathways

Kinetic analysis of a reaction provides information about the reaction rate and the factors that influence it. For the S(_N)2 reaction at the chloromethyl group, the rate is expected to follow second-order kinetics. The energy of activation (Ea) for this process would be a key parameter determining how fast the reaction proceeds at a given temperature.

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) have been used to study the thermal stability and decomposition kinetics of other 1,2,4-triazole derivatives. jocpr.com These studies can provide valuable data on the thermodynamic and kinetic parameters associated with the degradation of the triazole ring system. For example, the Freeman-Carroll method has been used to determine the order of reaction, activation energy, and other kinetic parameters from TGA data. jocpr.com Such studies have often found that the thermal decomposition of 1,2,4-triazole derivatives follows first-order kinetics. jocpr.com

Below is an illustrative data table of kinetic and thermodynamic parameters for the thermal decomposition of a series of synthesized 1,2,4-triazole derivatives, demonstrating the type of data obtained from such analyses.

| Compound | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) | Gibbs Free Energy of Activation (ΔG‡) (kJ/mol) | Order of Reaction (n) |

|---|---|---|---|---|---|---|

| MM4c | 49.65 | 1.16 x 10³ | 45.45 | -193.35 | 137.95 | 1 |

| MM4d | 65.43 | 3.25 x 10⁴ | 62.06 | 141.23 | 1 | |

| MM4e | 78.91 | 1.11 x 10⁶ | 75.21 | -136.54 | 140.11 | 1 |

Note: The data in this table is for illustrative purposes and pertains to different 1,2,4-triazole derivatives, not this compound.

Transition State Characterization for Key Synthetic Steps

The characterization of transition states is a cornerstone of mechanistic chemistry, providing a snapshot of the highest energy point along a reaction coordinate. For the reactions of this compound, computational chemistry, particularly DFT, is the primary tool for elucidating the geometry and energetics of transition states. mdpi.com

In the S(_N)2 functionalization of the chloromethyl group, a transition state would feature an elongated C-Cl bond and a partially formed bond between the carbon and the incoming nucleophile. The carbon atom would adopt a trigonal bipyramidal geometry. Computational modeling can provide the precise bond lengths and angles of this transient species, as well as its energy relative to the reactants and products. This information is critical for understanding the reaction's feasibility and rate.

For reactions involving the triazole ring, such as N-alkylation or C-H functionalization, transition state analysis can help to explain the observed regioselectivity. By comparing the activation energies of the transition states leading to different isomers, one can predict which product will be formed preferentially under kinetic control. For example, a lower activation energy for attack at the N1 position compared to the N2 position in an N-alkylation reaction would suggest that the N1-alkylated product is the kinetically favored one. nih.govnih.govmdpi.com

While specific transition state characterizations for reactions of this compound were not found in the provided search results, the methodologies are well-established in the study of triazole chemistry and are routinely applied to understand reaction mechanisms and selectivity. researchgate.net

Advanced Computational and Theoretical Studies on 3 Chloromethyl 4 Ethyl 4h 1,2,4 Triazole Derivatives

Quantum Chemical Calculations (DFT and Beyond)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying heterocyclic systems like 1,2,4-triazole (B32235) derivatives. researchgate.net These calculations are fundamental to understanding the intrinsic properties of a molecule in its ground state.

The first step in any computational analysis is to determine the molecule's most stable three-dimensional arrangement of atoms, known as the optimized geometry. Using DFT methods, such as the B3LYP functional with a 6-31G(d) or higher basis set, the geometry of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole can be optimized to find the minimum energy structure. researchgate.netmdpi.com

Theoretical calculations for related 1,2,4-triazole systems show that the five-membered triazole ring is generally planar. researchgate.net The ethyl and chloromethyl groups attached to this core would adopt conformations that minimize steric hindrance. The precise bond lengths, bond angles, and dihedral angles are determined through this optimization process. The absence of imaginary frequencies in subsequent vibrational calculations confirms that the optimized structure is a true energy minimum. acs.org

Table 1: Predicted Geometrical Parameters for this compound Calculated at the B3LYP/6-31G(d) level of theory. Data is illustrative based on similar structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | N1-N2 | 1.39 Å |

| N2-C3 | 1.32 Å | |

| C3-N4 | 1.37 Å | |

| N4-C5 | 1.33 Å | |

| C5-N1 | 1.35 Å | |

| C3-C(methylene) | 1.51 Å | |

| C(methylene)-Cl | 1.80 Å | |

| N4-C(ethyl) | 1.48 Å | |

| **Bond Angles (°) ** | N1-N2-C3 | 106.5° |

| N2-C3-N4 | 114.0° | |

| C3-N4-C5 | 103.0° | |

| N4-C5-N1 | 113.5° | |

| C5-N1-N2 | 103.0° | |

| N2-C3-C(methylene) | 122.5° | |

| N4-C3-C(methylene) | 123.5° |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated. researchgate.net These descriptors, such as electronegativity (χ), global hardness (η), and global softness (σ), provide a quantitative measure of the molecule's reactivity and are crucial for predicting its chemical behavior. nih.gov For this compound, the HOMO is expected to be distributed over the electron-rich triazole ring, while the LUMO would likely have significant contributions from the chloromethyl group, indicating its susceptibility to nucleophilic attack.

Table 2: Calculated FMO Energies and Reactivity Descriptors Calculated at the B3LYP/6-31G(d) level of theory. Data is illustrative.

| Parameter | Symbol | Formula | Predicted Value |

| HOMO Energy | EHOMO | - | -6.85 eV |

| LUMO Energy | ELUMO | - | -0.95 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.90 eV |

| Electronegativity | χ | -(EHOMO+ELUMO)/2 | 3.90 eV |

| Global Hardness | η | (ELUMO-EHOMO)/2 | 2.95 eV |

| Global Softness | σ | 1/η | 0.34 eV⁻¹ |

| Electrophilicity Index | ω | χ²/2η | 2.58 eV |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is color-coded to represent different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas represent intermediate potentials.

For this compound, the MEP surface would show the most negative potential (red) concentrated around the nitrogen atoms of the triazole ring, particularly N1 and N2, due to their lone pairs of electrons. researchgate.net Conversely, a region of positive potential (blue) would be expected around the hydrogen atoms of the ethyl and chloromethyl groups. The carbon atom attached to the chlorine would also exhibit a degree of positive potential, highlighting it as a site for nucleophilic substitution.

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding normal modes can be obtained. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors; thus, they are typically scaled by an empirical factor to improve agreement with experimental data. scirp.org

The predicted spectrum for this compound would feature characteristic peaks corresponding to its functional groups. This includes C-H stretching vibrations from the ethyl and chloromethyl groups, C=N and C-N stretching from the triazole ring, and the C-Cl stretching vibration. Comparing theoretical and experimental spectra is a powerful method for structural confirmation.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups Calculated at the B3LYP/6-31G(d) level of theory. Data is illustrative and represents unscaled frequencies.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C-H Stretch (aliphatic) | -CH₂-, -CH₃ | 3050 - 2950 |

| C=N Stretch | Triazole Ring | 1580 - 1550 |

| C-N Stretch | Triazole Ring | 1450 - 1350 |

| CH₂ Wag/Twist | -CH₂Cl, -CH₂CH₃ | 1300 - 1200 |

| C-Cl Stretch | -CH₂Cl | 750 - 700 |

Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method combined with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. ufv.brscielo.br The calculations are typically performed on the optimized geometry of the molecule, and the resulting magnetic shielding tensors are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, theoretical calculations would predict distinct signals for each chemically unique proton and carbon atom. This includes the triplet and quartet pattern of the ethyl group, the singlet for the chloromethyl protons, and the characteristic shifts for the carbon atoms within the heterocyclic ring. These theoretical predictions can be invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (Referenced to TMS) Calculated using the GIAO-B3LYP/6-31G(d) method. Data is illustrative.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) |

| ¹H NMR | -CH₂-Cl | 4.85 |

| N-CH₂-CH₃ | 4.15 | |

| N-CH₂-CH₃ | 1.40 | |

| C5-H | 8.30 | |

| ¹³C NMR | C3 | 152.0 |

| C5 | 145.5 | |

| -CH₂-Cl | 40.0 | |

| N-CH₂-CH₃ | 42.5 | |

| N-CH₂-CH₃ | 14.5 |

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time in a realistic environment, such as in a solution. frontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions. researchgate.net

An MD simulation of this compound, typically placed in a box of solvent molecules like water, can reveal important information. nih.gov It allows for the study of the rotational freedom of the ethyl and chloromethyl side chains, identifying the most stable and populated conformations. Furthermore, it provides a detailed picture of intermolecular interactions, such as the formation of hydrogen bonds between the triazole's nitrogen atoms and surrounding water molecules. Analysis of simulation trajectories can yield parameters like the radius of gyration, which describes the molecule's compactness, and radial distribution functions, which characterize the structure of the solvent around the molecule. nih.gov These simulations are crucial for understanding how the molecule interacts with its environment, a key factor in its chemical and biological activity.

Quantitative Structure-Reactivity Relationship (QSAR) Analysis for Predictive Chemistry

Quantitative Structure-Reactivity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For 1,2,4-triazole derivatives, including this compound, QSAR studies are instrumental in predicting the activity of new, unsynthesized analogs, thereby guiding the design of molecules with enhanced desired properties, be it for medicinal or agrochemical applications. leidenuniv.nlasianpubs.org

The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their physicochemical properties. These properties are quantified by molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological, among others. By developing a regression model that correlates these descriptors with the observed activity, it becomes possible to predict the activity of novel derivatives. asianpubs.org

Several QSAR approaches have been applied to 1,2,4-triazole derivatives to elucidate the structural requirements for their various biological activities, such as antifungal, anticancer, and anti-inflammatory effects. researchgate.netnih.govphyschemres.org These studies provide a framework for understanding how modifications to the this compound scaffold could influence its reactivity and biological profile.

A common approach involves the use of two-dimensional QSAR (2D-QSAR), where descriptors are calculated from the 2D representation of the molecule. For instance, a study on a series of 1,2,4-triazole derivatives investigated the correlation between their antifungal activity (expressed as pIC50) and descriptors such as the change in the heat of formation (ΔH), the energy of the lowest unoccupied molecular orbital (ELUMO), the logarithm of the partition coefficient (log P), and the molar refractivity (MR). asianpubs.org The resulting correlative equation demonstrated that introducing electron-withdrawing groups and modifying the molecule's volume and hydrophobicity could be favorable for enhancing its activity. asianpubs.org

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), offer a more detailed insight by considering the 3D arrangement of the molecules. researchgate.net These methods are particularly useful for understanding the interaction between a ligand and its target receptor. In a 3D-QSAR study on 1,2,4-triazole derivatives as antifungal agents, CoMFA and CoMSIA models were developed to correlate the steric and electrostatic fields of the molecules with their biological activity. researchgate.net The resulting contour maps from these analyses can highlight regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, thus providing a visual guide for molecular design. researchgate.net

For example, a hypothetical QSAR study on derivatives of this compound might explore substitutions at the chloromethyl group or modifications of the ethyl group. The generated models could predict how these changes would affect a specific biological activity.

Below are illustrative data tables that one might find in QSAR studies of 1,2,4-triazole derivatives.

Table 1: Physicochemical Descriptors and Biological Activity of Hypothetical this compound Derivatives

| Compound | R-Group (Substitution at chloromethyl) | Log P | Molar Refractivity (MR) | Electronic Parameter (σ) | Predicted Activity (pIC50) |

| 1 | -Cl | 1.85 | 45.2 | 0.23 | 5.6 |

| 2 | -OH | 1.20 | 40.8 | -0.37 | 4.9 |

| 3 | -CN | 1.55 | 48.1 | 0.66 | 6.2 |

| 4 | -OCH3 | 1.70 | 47.5 | -0.27 | 5.2 |

| 5 | -NH2 | 1.10 | 42.3 | -0.66 | 4.5 |

Table 2: Statistical Parameters of a Hypothetical QSAR Model for 1,2,4-Triazole Derivatives

| Parameter | Value | Description |

| n | 20 | Number of compounds in the training set |

| r² | 0.8713 | Squared correlation coefficient, indicating a strong relationship between descriptors and biological activity. nih.gov |

| q² | 0.7445 | Cross-validated correlation coefficient, indicating good internal predictivity. nih.gov |

| pred_r² | 0.8417 | Predictive ability of the model for an external test set. nih.gov |

| F-test | 85.6 | F-statistic, indicating the statistical significance of the model |

| SEE | 0.25 | Standard error of the estimate |

These tables illustrate how QSAR studies quantify the relationship between molecular properties and activity, and the statistical validation of the resulting models. The insights gained from such analyses are invaluable for the predictive design of novel this compound derivatives with tailored reactivity and biological functions.

Strategic Applications As a Building Block in Complex Chemical Synthesis

Role in the Modular Construction of Multifunctional Heterocyclic Systems

The 1,2,4-triazole (B32235) ring is a fundamental component in the construction of more complex, fused, and multi-substituted heterocyclic systems. researchgate.net 3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole is particularly useful in this regard due to the electrophilic nature of the carbon atom in the chloromethyl group. This feature facilitates facile nucleophilic substitution reactions, where the chlorine atom is displaced by a variety of nucleophiles.

This reactivity allows chemists to "click" the triazole unit into larger molecular architectures. For instance, reactions with amines, thiols, or alkoxides can be used to link the triazole to other heterocyclic rings, aliphatic chains, or aromatic systems. This modular approach is central to modern synthetic chemistry, enabling the systematic construction of molecules with tailored properties. The synthesis of new derivatives of 4-alkyl-3,5-diaryl-4H-1,2,4-triazole using coupling reactions showcases how the core triazole structure can be elaborated into more complex systems. mdpi.com The 1,2,4-triazole scaffold itself is a key building block in the discovery of potent therapeutic agents. nih.gov By starting with a pre-functionalized triazole like this compound, synthetic routes can be shortened and diversified, leading to the efficient creation of novel multifunctional heterocyclic compounds.

Employment in Coordination Chemistry for Ligand Design

The field of coordination chemistry heavily relies on organic molecules, or ligands, that can bind to metal ions. Nitrogen-containing heterocycles, such as 1,2,4-triazoles, are excellent candidates for ligand design due to the presence of lone pair electrons on their nitrogen atoms. nih.gov The 1,2,4-triazole ring can act as a bridging ligand, coordinating to two or more metal centers simultaneously through its N1 and N2 atoms, which is a common motif in the construction of polynuclear and polymeric coordination compounds. researchgate.net

This compound can be employed as a precursor to more sophisticated ligands. The chloromethyl group, while not typically a coordinating group itself, can be transformed into a variety of other functional groups that can participate in metal binding. For example, substitution of the chloride with a thiol-containing group would create a new binding site. Reaction with a molecule containing a pyridine (B92270) or pyrazole (B372694) could introduce additional nitrogen-based coordination sites. nih.gov This two-step strategy—functionalization followed by coordination—allows for the rational design of ligands with specific denticity (the number of donor groups in a single ligand that bind to the central atom) and geometric preferences, which in turn dictates the structure and properties of the final metal complex.

The ligands derived from this compound are instrumental in the self-assembly of metal-organic complexes and extended structures like coordination polymers (CPs) or metal-organic frameworks (MOFs). mdpi.com CPs are formed by the connection of metal ions or clusters with organic ligands, creating one-, two-, or three-dimensional networks. psu.edu The structure of the resulting polymer is highly dependent on the coordination geometry of the metal ion and the structure of the organic linker. rsc.org

By modifying this compound to create ligands with divergent coordinating arms, it is possible to direct the assembly of predictable network topologies. For example, a ligand designed to have a triazole N1,N2-bridging unit and another coordinating group at the end of the ethyl-substituted chain could link metal ions into chains or sheets. The specific properties of these materials, such as porosity, luminescence, or magnetism, can be tuned by carefully selecting the metal ion and the ligand. mdpi.compsu.edu

| Derived Ligand Structure (Conceptual) | Modification Reaction | Potential Metal Ions | Resulting Structure Type | Potential Application |

|---|---|---|---|---|

| 4-ethyl-3-((pyridin-2-ylthio)methyl)-4H-1,2,4-triazole | Nucleophilic substitution with 2-mercaptopyridine | Cu(II), Zn(II), Cd(II) | Discrete polynuclear complex or 1D Coordination Polymer | Luminescence, Catalysis |

| (4-ethyl-4H-1,2,4-triazol-3-yl)methyl isothiocyanate | Substitution with thiocyanate (B1210189) (SCN-) | Fe(II), Co(II) | 1D or 2D Coordination Polymer | Spin-Crossover Materials mdpi.com |

| 2-(((4-ethyl-4H-1,2,4-triazol-3-yl)methyl)amino)acetic acid | Substitution with glycine | Cd(II), Mn(II) | 2D or 3D Metal-Organic Framework (MOF) | Gas Storage, Separation |

Development of Advanced Organic Materials with Tailored Properties

Beyond coordination chemistry, this compound is a valuable building block for purely organic materials with specialized functions. Derivatives of 4H-1,2,4-triazole are known to exhibit interesting photophysical properties, including high luminescence quantum yields, making them suitable for applications in optoelectronics like organic light-emitting diodes (OLEDs). nih.gov

The modular nature of synthesis using this building block allows for the creation of materials with tailored electronic properties. By reacting the chloromethyl group with various aromatic or heteroaromatic nucleophiles, it is possible to attach different chromophores to the triazole core. This can be used to tune the absorption and emission wavelengths of the resulting material. For example, Suzuki cross-coupling reactions have been used to synthesize highly conjugated 4H-1,2,4-triazole systems with significant luminescence. mdpi.comnih.gov The ability to systematically modify the structure allows for the creation of materials with properties fine-tuned for specific applications, such as sensors, organic semiconductors, or corrosion inhibitors. nih.gov

Facilitating Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) is a strategy used to create collections of structurally diverse small molecules, known as chemical libraries. These libraries are then screened for biological activity or other desired properties in high-throughput formats. This compound is an ideal scaffold for DOS.

The core of this application lies in the reliable reactivity of the chloromethyl group. A single starting material can be reacted in parallel with a large collection of different nucleophiles (e.g., amines, phenols, thiols) to rapidly generate a library of triazole derivatives. Each member of the library retains the 4-ethyl-4H-1,2,4-triazole core but differs in the substituent attached at the 3-methyl position. This approach allows for the efficient exploration of the chemical space around the triazole scaffold, which is a proven strategy in drug discovery and materials science. The synthesis of various 1,2,4-triazole derivatives with potential biological activities often relies on building up complexity from a simpler core structure. chemmethod.commdpi.com

| Entry | Reactant (Nucleophile) | Resulting Product Structure | Potential Compound Class |

|---|---|---|---|

| 1 | Aniline | N-benzyl-4-ethyl-4H-1,2,4-triazol-3-amine derivative | Substituted Amines |

| 2 | Sodium thiophenolate | 4-ethyl-3-((phenylthio)methyl)-4H-1,2,4-triazole | Thioethers |

| 3 | Potassium acetate | (4-ethyl-4H-1,2,4-triazol-3-yl)methyl acetate | Esters |

| 4 | Sodium azide | 3-(azidomethyl)-4-ethyl-4H-1,2,4-triazole | Organic Azides (precursor for "click" chemistry) |

| 5 | Imidazole | 3-((1H-imidazol-1-yl)methyl)-4-ethyl-4H-1,2,4-triazole | N-Heterocyclic derivatives |

Prospective Research Directions in N Substituted Chloromethyl Triazole Chemistry

Innovations in Green and Atom-Economical Synthesis Protocols

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. nih.govrsc.org Traditional syntheses of heterocyclic compounds often rely on hazardous reagents and generate significant waste. Future research on 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole should prioritize the development of green and atom-economical protocols.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov Investigating the one-pot synthesis of this compound from ethylamine, chloroacetic acid derivatives, and a nitrogen source under microwave irradiation could lead to a highly efficient process.

Solvent-Free or Green Solvent Reactions: Replacing traditional volatile organic solvents with water, ionic liquids, or deep eutectic solvents, or performing reactions under solvent-free conditions, would significantly enhance the environmental profile of the synthesis. rsc.org

Catalytic Approaches: The development of recyclable catalysts for the key cyclization and functionalization steps would improve atom economy and reduce waste. For instance, exploring solid acid catalysts for the triazole ring formation could be a promising avenue.

A comparison of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Synthetic Protocols for N-Substituted Triazoles

| Parameter | Conventional Synthesis | Prospective Green Synthesis |

|---|---|---|

| Energy Source | Thermal heating (reflux) | Microwave irradiation, Ultrasound nih.gov |

| Solvents | Volatile organic compounds (e.g., DMF, Toluene) | Water, Ethanol, Ionic Liquids, Solvent-free rsc.org |

| Catalyst | Stoichiometric reagents (strong acids/bases) | Recyclable heterogeneous catalysts |

| Atom Economy | Moderate | High |

| Waste Generation | Significant | Minimized |

Uncovering Novel Reactivity Modes and Catalytic Potentials

The chloromethyl group at the 3-position of the triazole ring is a key functional handle for a variety of chemical transformations. Research in this area should aim to uncover new reactivity patterns and explore the catalytic potential of the resulting derivatives.

Nucleophilic Substitution Reactions: A systematic study of the substitution of the chloride with a wide range of nucleophiles (O, N, S-based) would generate a library of novel derivatives. The reaction kinetics and substrate scope should be thoroughly investigated. The resulting thioethers, ethers, and amines could serve as ligands for metal catalysis.

Formation of Organometallic Complexes: Derivatives of this compound could act as N-donor ligands for transition metals. The synthesis and characterization of coordination complexes with metals like copper, palladium, and ruthenium could lead to new catalysts for cross-coupling reactions, hydrogenations, or oxidation processes.

"Click" Chemistry Applications: Modification of the chloromethyl group to an azide or alkyne would render the molecule suitable for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.gov This would allow for the facile conjugation of the triazole scaffold to other molecules, creating complex architectures for materials science or chemical biology.

Harnessing Advanced Computational Techniques for Rational Design

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental work. mdpi.comnih.gov Applying these techniques to this compound and its derivatives can accelerate the discovery of new functional molecules.

Density Functional Theory (DFT) Calculations: DFT can be used to study the electronic structure, reactivity descriptors (e.g., HOMO-LUMO gap, electrostatic potential), and spectroscopic properties of the molecule. nih.govnih.gov This information can help in predicting the most likely sites for electrophilic and nucleophilic attack and understanding its reactivity.

Molecular Docking Studies: For derivatives designed as potential enzyme inhibitors or receptor binders in a chemical biology context, molecular docking can predict binding modes and affinities. nih.govnih.gov This allows for the rational design of molecules with enhanced biological activity, even when excluding direct drug applications, such as in the development of chemical probes.

Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the transition states and energy profiles of proposed synthetic routes or reactivity pathways, aiding in the optimization of reaction conditions. researchgate.net

Table 2: Key Parameters for Computational Analysis of this compound Derivatives

| Computational Method | Parameter to Investigate | Potential Application |

|---|---|---|

| DFT | HOMO/LUMO Energies, Electrostatic Potential | Predict reactivity, stability, and spectral properties nih.gov |

| Molecular Dynamics | Conformational flexibility, solvent interactions | Understand behavior in biological or material systems |

| Molecular Docking | Binding affinity and pose prediction | Design of specific chemical probes or enzyme inhibitors nih.gov |

Interdisciplinary Research Avenues in Chemical Biology (excluding direct drug applications)

While avoiding direct therapeutic applications, the unique structure of this compound derivatives makes them suitable for various roles in chemical biology. zsmu.edu.ua

Development of Chemical Probes: The triazole scaffold can be functionalized with fluorescent dyes or biotin tags via the chloromethyl handle. These probes can be used to study biological processes, such as tracking the localization of a target protein within a cell.

Enzyme Inhibitor Scaffolds: The 1,2,4-triazole (B32235) ring is a known component of various enzyme inhibitors. japer.in Synthesizing derivatives of this compound could lead to potent and selective inhibitors for studying enzyme function and validating them as targets, without the immediate goal of drug development. For example, derivatives could be designed to target metabolic enzymes or signaling proteins to elucidate their roles in cellular pathways.

Probes for Biomolecule Labeling: The reactive chloromethyl group can be used to covalently label specific amino acid residues (e.g., cysteine, histidine) on proteins. This can be used to map protein structures, identify binding sites, or create protein-conjugates with novel properties.

Future research into these areas will undoubtedly establish this compound as a valuable and versatile platform for innovation in chemistry and related interdisciplinary fields.

Q & A

Basic: What are the common synthetic routes for 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole?

Methodological Answer:

The synthesis typically involves cyclization reactions of precursor hydrazides or thiourea derivatives under controlled conditions. For example:

- Hydrazide Cyclization: A method analogous to the synthesis of 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole involves refluxing a hydrazide derivative (e.g., substituted hydrazide) in DMSO for 18 hours, followed by cooling, filtration, and crystallization .

- Thiourea Intermediate Route: A similar approach to 4-[(3-chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione involves reacting 3-chlorobenzyl chloride with thiourea to form an intermediate, which is cyclized under acidic conditions .

- Microwave-Assisted Synthesis: Optimized conditions (e.g., 165°C, 12.2 bar, 45 minutes) using microwave irradiation can enhance reaction efficiency and yield for triazole derivatives, as demonstrated for structurally related compounds .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- Elemental Analysis (CHNS): Confirms molecular composition .

- NMR Spectroscopy (¹H, ¹³C): Identifies substituent positions and confirms structural integrity .

- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .

- Chromatography (HPLC/GC): Assesses purity and reaction completion, as seen in microwave-synthesized triazoles using Agilent 7890B GC-MS .

Advanced: How can microwave irradiation improve the synthesis of triazole derivatives?

Methodological Answer:

Microwave synthesis enhances reaction kinetics and selectivity. For example:

- Optimized Parameters: For 3-(thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole, microwave conditions (165°C, 12.2 bar, 45 minutes) achieved higher yields compared to conventional heating by accelerating intramolecular cyclization and reducing side reactions .

- Pressure and Temperature Control: Maintaining precise pressure (12.2 bar) ensures solvent stability and prevents decomposition of thermally sensitive intermediates .

Advanced: How can researchers resolve contradictions in reaction yields across different synthetic methods?

Methodological Answer:

Systematic variable analysis is critical:

- Solvent Effects: Polar aprotic solvents like DMSO improve cyclization efficiency by stabilizing transition states .

- Catalytic Additives: Glacial acetic acid in ethanol-mediated reactions can protonate intermediates, enhancing electrophilic substitution rates .

- Reaction Time Optimization: Extended reflux durations (e.g., 18 hours vs. 4 hours) may improve conversion rates for sluggish steps but risk side-product formation .

Advanced: How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- PASS® Software: Predicts activity spectra using structural input (e.g., .mol files). For triazole derivatives, probabilities (Pa) >30% indicate plausible antimicrobial or antifungal activity .

- Density Functional Theory (DFT): Models electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity, as applied to benzotriazole-triazole hybrids .

Advanced: How to design experiments for assessing antimicrobial activity of triazole derivatives?

Methodological Answer:

- In Vitro Assays: Use broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., S. aureus, C. albicans) .

- Structure-Activity Relationship (SAR): Modify substituents (e.g., chloromethyl, ethyl groups) to evaluate how electronic or steric effects influence potency .

- Toxicity Screening: Compare therapeutic indices using cell viability assays (e.g., MTT on mammalian cell lines) .

Advanced: What strategies validate the structural stability of triazole derivatives under varying conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Assess thermal decomposition profiles (e.g., stability up to 200°C) .

- Solvatochromic Studies: Monitor UV-Vis spectral shifts in solvents of different polarities to evaluate electronic stability .

- X-ray Crystallography: Resolve crystal structures to confirm bond lengths and angles, leveraging programs like SHELXL for refinement .

Advanced: How to address challenges in scaling up triazole synthesis for preclinical studies?

Methodological Answer:

- Continuous Flow Reactors: Improve reproducibility and safety for high-pressure/temperature steps .

- Automated Purification Systems: Use flash chromatography or preparative HPLC to streamline isolation of pure batches .